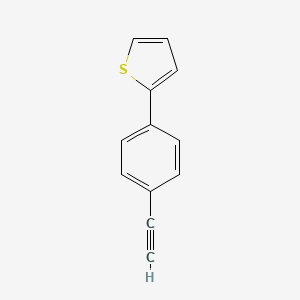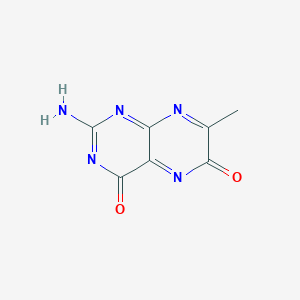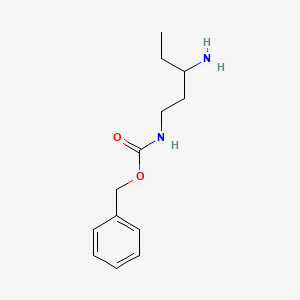
1-N-CBZ-pentane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-N-CBZ-pentane-1,3-diamine, also known as carbamic acid, (3-aminopentyl)-, phenylmethyl ester, is a compound with the molecular formula C13H20N2O2. It is a derivative of pentane-1,3-diamine where one of the amino groups is protected by a carboxybenzyl (CBZ) group. This compound is significant in organic synthesis, particularly in peptide synthesis, due to its role as a protected diamine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-N-CBZ-pentane-1,3-diamine can be synthesized through the protection of pentane-1,3-diamine using benzyl chloroformate (CBZ-Cl). The reaction typically involves the following steps:
- Dissolve pentane-1,3-diamine in a suitable solvent such as dichloromethane.
- Add benzyl chloroformate to the solution under stirring.
- Maintain the reaction mixture at a low temperature (0-5°C) to control the reaction rate.
- After the reaction is complete, the product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale reactors to handle the increased volume of reactants.
- Continuous monitoring of reaction conditions to ensure consistency and yield.
- Efficient purification methods to obtain high-purity product suitable for further applications.
Análisis De Reacciones Químicas
Types of Reactions: 1-N-CBZ-pentane-1,3-diamine undergoes various chemical reactions, including:
Hydrogenation: The CBZ protecting group can be removed through catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
Coupling Reactions: The compound can be used in peptide coupling reactions with carboxylic acids or their derivatives.
Common Reagents and Conditions:
Hydrogenation: Pd-C, H2 gas.
Substitution: Electrophiles such as alkyl halides.
Coupling: Dehydrating agents like N,N’-dicyclohexylcarbodiimide (DCC).
Major Products:
Deprotected Diamine: Removal of the CBZ group yields pentane-1,3-diamine.
Substituted Derivatives: Various substituted diamines depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-N-CBZ-pentane-1,3-diamine has several applications in scientific research:
Peptide Synthesis: Used as a protected diamine in the synthesis of peptides and other complex molecules.
Medicinal Chemistry: Serves as an intermediate in the synthesis of pharmaceuticals.
Biological Studies: Utilized in the study of enzyme-substrate interactions and protein modifications.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-N-CBZ-pentane-1,3-diamine primarily involves its role as a protected diamine. The CBZ group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free diamine can participate in various biochemical and chemical processes, interacting with molecular targets such as enzymes and receptors.
Comparación Con Compuestos Similares
1-N-Boc-pentane-1,3-diamine: Another protected diamine where the amino group is protected by a t-butyloxycarbonyl (Boc) group.
1-N-Fmoc-pentane-1,3-diamine: A similar compound with a fluorenylmethoxycarbonyl (Fmoc) protecting group.
Uniqueness: 1-N-CBZ-pentane-1,3-diamine is unique due to the stability and ease of removal of the CBZ protecting group under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective deprotection is required.
Propiedades
Número CAS |
210240-73-6 |
|---|---|
Fórmula molecular |
C13H20N2O2 |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
benzyl N-(3-aminopentyl)carbamate |
InChI |
InChI=1S/C13H20N2O2/c1-2-12(14)8-9-15-13(16)17-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10,14H2,1H3,(H,15,16) |
Clave InChI |
ADGLXHWBSZTAIH-UHFFFAOYSA-N |
SMILES canónico |
CCC(CCNC(=O)OCC1=CC=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-Pyrido[1,2-a]pyrimidinium, 3,4-dihydro-2,4-dioxo-1-(5-pyrimidinylmethyl)-3-[3-(trifluoromethyl)phenyl]-, inner salt](/img/structure/B15131452.png)
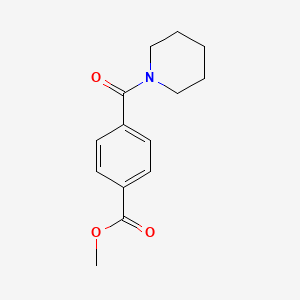
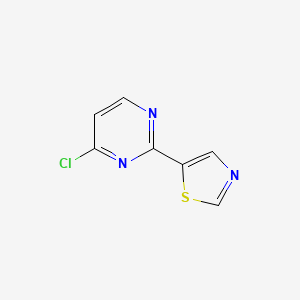
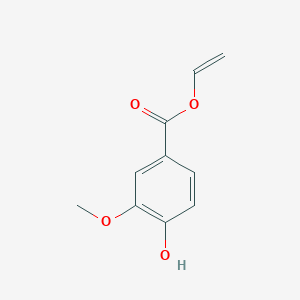

![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-sulfanylidene-1,3-diazinan-4-one](/img/structure/B15131502.png)
![9,9'-Spirobi[fluorene]-2',7-diyldiboronic acid](/img/structure/B15131505.png)
![N-[2-[(2-chloro-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]-N-(2-ethoxyethyl)carbamate](/img/structure/B15131508.png)
